

2-(Trifluoromethyl)benzimidazole: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: **2-(Trifluoromethyl)benzimidazole**

Cat. No.: **B189241**

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For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the chemical properties, synthesis, and biological significance of **2-(Trifluoromethyl)benzimidazole**. The inclusion of a trifluoromethyl group onto the benzimidazole scaffold significantly enhances lipophilicity and metabolic stability, making this compound a valuable building block in medicinal chemistry and agrochemical development.[\[1\]](#)[\[2\]](#)

Core Chemical and Physical Properties

2-(Trifluoromethyl)benzimidazole is a white to light yellow crystalline solid.[\[3\]](#) Its core structure consists of a benzene ring fused to an imidazole ring, with a potent electron-withdrawing trifluoromethyl group at the 2-position.[\[1\]](#)[\[3\]](#) This substitution pattern is crucial to its chemical reactivity and biological activity.

Table 1: Physicochemical Properties of **2-(Trifluoromethyl)benzimidazole**

Property	Value	Source
CAS Number	312-73-2	[3] [4]
Molecular Formula	C ₈ H ₅ F ₃ N ₂	[3] [4] [5]
Molecular Weight	186.13 g/mol	[1] [4] [5]
Appearance	White to light yellow crystalline powder	[3]
Melting Point	208-211 °C	[1] [6]
Boiling Point	262.8 °C at 760 mmHg	[6]
Water Solubility	Practically insoluble	[1] [3]
pKa	9.25 ± 0.10 (Predicted)	[1] [3]
LogP	2.58170	[6]

Spectral Data

Spectroscopic analysis is essential for the structural confirmation of **2-(Trifluoromethyl)benzimidazole**.

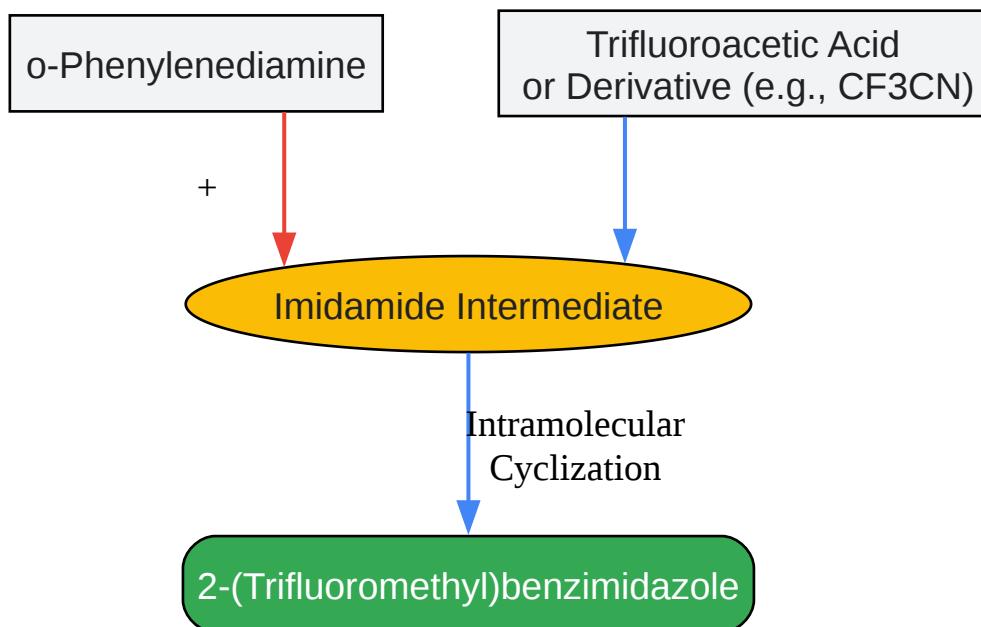
Table 2: Key Spectroscopic Data for **2-(Trifluoromethyl)benzimidazole**

Technique	Observed Features	Source
Infrared (IR)	Characteristic N-H stretching at $\sim 3400 \text{ cm}^{-1}$ and strong C-F stretching vibrations between 1100–1200 cm^{-1} .	[1]
^1H NMR	Data available, typically showing signals for the aromatic protons on the benzene ring and the N-H proton.	[4][7]
^{13}C NMR	Data available for structural confirmation.	[4]
Mass Spectrometry (GC-MS)	Molecular ion peak consistent with its molecular weight. Data is available in the NIST library.	[4]

Synthesis and Reactivity

The synthesis of **2-(Trifluoromethyl)benzimidazole** and its derivatives is a key focus in organic and medicinal chemistry.

A common and efficient method involves the condensation of o-phenylenediamines with a source of the trifluoromethyl group, such as trifluoroacetic acid or its derivatives.[8][9] The reaction typically proceeds via the formation of an imidamide intermediate, followed by intramolecular cyclization to yield the benzimidazole ring.[8]



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Caption: Generalized synthesis of **2-(Trifluoromethyl)benzimidazole**.

The chemical behavior of **2-(Trifluoromethyl)benzimidazole** is largely dictated by the strong electron-withdrawing nature of the -CF₃ group.^{[1][3]} This property enhances the electrophilicity of the benzimidazole ring system, making it susceptible to nucleophilic attack at certain positions. The compound is stable under normal temperature and pressure.^[3]

Biological Activity and Applications

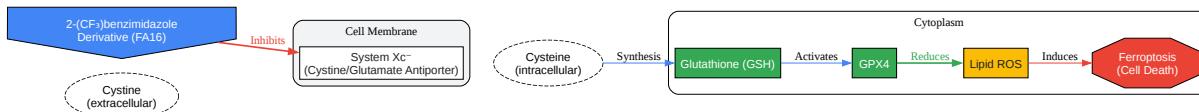
The benzimidazole scaffold is a privileged structure in medicinal chemistry, and the addition of a trifluoromethyl group often enhances biological efficacy.^[10]

Derivatives of **2-(Trifluoromethyl)benzimidazole** have demonstrated a wide array of biological activities, including:

- Antiparasitic: Active against protozoa like Giardia lamblia and Entamoeba histolytica.^{[10][11]}
- Antiviral and Antifungal: The core structure is used as a scaffold for developing new antiviral and antifungal agents.^[1]

- Anticancer: It serves as a building block for anticancer agents.[3] Recently, derivatives have been identified as novel inducers of ferroptosis.[12][13]
- Agrochemical: Used in the development of fungicides and plant growth regulators.[3]

Recent studies have highlighted a significant anticancer mechanism for derivatives of **2-(Trifluoromethyl)benzimidazole**. A potent analog, designated FA16, was found to induce a form of programmed cell death called ferroptosis.[12][13] It achieves this by inhibiting the cystine/glutamate antiporter (system Xc⁻).[12] This inhibition depletes intracellular cysteine, which is a crucial precursor for the synthesis of glutathione (GSH), a major antioxidant. The resulting decrease in GSH peroxidase 4 (GPX4) activity leads to an accumulation of lipid reactive oxygen species (ROS), ultimately triggering ferroptotic cell death. This provides a promising avenue for cancer therapy, particularly for hepatocellular carcinoma.[12]



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Caption: Ferroptosis induction by 2-(CF₃)benzimidazole derivatives.

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